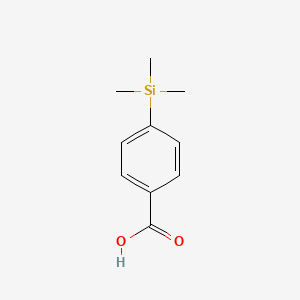
全氢化苊
概述
描述
Perhydroacenaphthene, also known as dodecahydroacenaphthylene, is a chemical compound used in the synthesis of Alkyladamantanes . This process involves passing the latter over an alumina catalyst in a flow-type plant with a metal reactor, which has applications in the field of nanotechnology .
Synthesis Analysis
The synthesis of Perhydroacenaphthene involves several steps :
- Industrial acenaphthylene is added to 95% ethanol, heated, refluxed, and dissolved. It is then cooled, crystallized, and centrifuged to obtain refined acenaphthene .
- The refined acenaphthene and a catalyst (Raney Ni) are added into a high-pressure kettle .
- The gas in the kettle is replaced with hydrogen, and the pressure in the kettle is increased to 0.8 MPa .
- The mixture is heated to about 180°C, and a reaction is started for 5 hours .
- Hydrogen is continuously supplemented during the reaction, causing the pressure in the kettle to rise slowly .
- After the reaction is finished, the mixture is cooled, the catalyst is filtered out, and Perhydroacenaphthene is obtained .
Molecular Structure Analysis
The molecular structure of Perhydroacenaphthene is derived from the InChI character string . The molecular formula is C12H20 .
Chemical Reactions Analysis
Perhydroacenaphthene is produced through the hydrogenation of acenaphthene . This process involves hydrogenation at 200 to 300°C in the presence of a nickel catalyst on a kieselguhr carrier .
Physical And Chemical Properties Analysis
Perhydroacenaphthene is a yellowish-brown liquid . It has a melting point of 36°C, a boiling point of 235°C, and a density of 1.029 g/cm3 . Its refractive index is 1.577 (589.3 nm 20°C) .
科学研究应用
结构和电子特性研究:
- 小标题: 全氢化苊的几何结构和电子特性
- 内容: 使用 Becke-Lee-Yang-Parr 混合方法计算了全氢化苊的几何和电子特性。该研究提供了对其结构、能量和振动频率的见解,有助于更深入地了解其性质 (鲍里索夫和萨吉纳耶夫,2014)。
合成应用:
- 小标题: 全氢化苊衍生物的合成
- 内容: 全氢化苊被用作合成 1,3-二甲基金刚烷的前体。这证明了它作为复杂有机化合物合成中起始材料的作用,这在化学研究和工业应用中至关重要 (李春,2006)。
抗分枝杆菌活性:
- 小标题: 全氢化苊衍生物的抗分枝杆菌特性
- 内容: 一种新型全氢化苊型二萜生物碱伊莱贝索唑对结核分枝杆菌表现出显着的抑制作用。这一发现突出了全氢化苊衍生物在开发新的抗菌剂中的潜力 (罗德里格斯等人,2006)。
基于酶的纳米复合材料:
- 小标题: 在基于酶的纳米复合材料中用于去污
- 内容: 全氢化苊衍生物参与了活性稳定复合材料的开发,用于卫生和消毒,证明了其在制造具有高抗菌功效的材料中的用途 (迪努等人,2010)。
高级氧化工艺:
- 小标题: 高级氧化用于污染物降解
- 内容: 全氢化苊的衍生物过氧乙酸被用于高级氧化工艺中,用于降解对乙酰氨基酚等污染物,证明了其在环境和废水处理应用中的有效性 (甘巴里等人,2021)。
水处理和消毒:
- 小标题: 在水处理和消毒中的应用
- 内容: 源自全氢化苊的过氧乙酸已有效地用作废水处理中的消毒剂。它以其广泛的抗菌特性和无有害副产物而著称,使其成为传统消毒剂的有希望的替代品 (基蒂斯,2004)。
安全和危害
作用机制
Target of Action
Perhydroacenaphthene, also known as Dodecahydroacenaphthylene, is a complex organic compound that primarily targets industrial aluminum oxide catalysts . The compound interacts with these catalysts, particularly in the presence of a nickel-chromium catalyst, to undergo exhaustive hydrogenation .
Mode of Action
The interaction of Perhydroacenaphthene with its targets results in significant changes. Specifically, under certain conditions (200°C and a pressure of 100 atm), Perhydroacenaphthene is exhaustively hydrogenated to give isomer mixtures of the corresponding perhydroaromatic hydrocarbons . This process is facilitated by the presence of a nickel-chromium catalyst .
Biochemical Pathways
The hydrogenation of Perhydroacenaphthene affects several biochemical pathways. The process leads to the formation of isomer mixtures of perhydroaromatic hydrocarbons . These isomers have been studied using the Becke-Lee-Yang-Parr (B3LYP) hybrid method for the energy functional of the electron density with the 6–31G* basis set . The equilibrium constants determined for the isomerization of Perhydroacenaphthene into products are consistent with experimental data .
Pharmacokinetics
The compound’s molecular weight is 1642872 , which may influence its bioavailability
Result of Action
The molecular and cellular effects of Perhydroacenaphthene’s action are complex and involve non-linear, cross-interrelated, and dynamic processes . The structure of Perhydroacenaphthene and its conversion products have been studied, revealing geometric and electronic characteristics of the compounds . The formation of these compounds results in transformation energies, transformation entropies, and normal vibration frequencies .
Action Environment
The action, efficacy, and stability of Perhydroacenaphthene can be influenced by various environmental factors. For instance, the hydrogenation process occurs efficiently at 200°C and a pressure of 100 atm . Additionally, the compound’s interaction with its target, the industrial aluminum oxide catalyst, is crucial for its action
属性
IUPAC Name |
1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDZWLDRELLWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC3C2C(C1)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883801 | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2146-36-3 | |
| Record name | Dodecahydroacenaphthylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydroacenaphthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


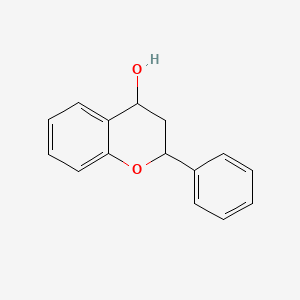


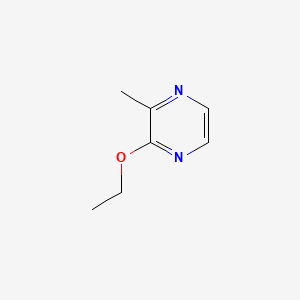


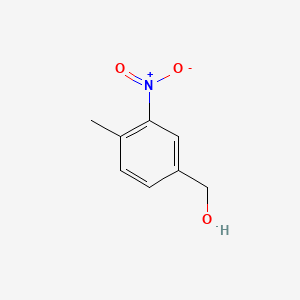
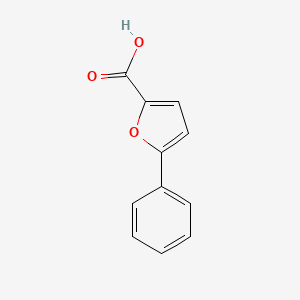
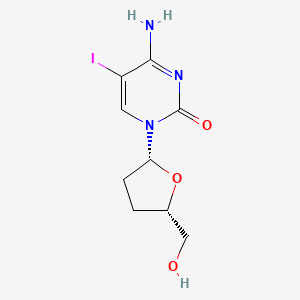
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)

